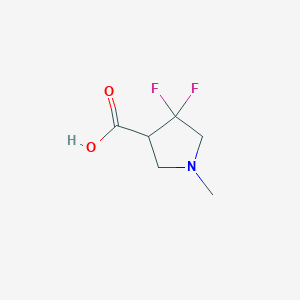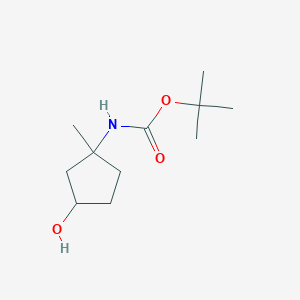
4-(5-Bromopyridin-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5-Bromopyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8BrNO . It has significant potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a 5-bromopyridin-3-yl group . The InChI code for this compound is1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 262.10 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 30 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of N-benzyl-β-hydroxyphenethylamines
4-(5-Bromopyridin-3-yl)benzaldehyde is used in the synthesis of N-benzyl-β-hydroxyphenethylamines, which are intermediates for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines. This process involves the reaction of benzaldehydes with non-stabilized azomethine ylide derived from sarcosine and formaldehyde to form intermediates like 5-aryloxazolidines, followed by the action of arylmagnesium bromides (Moshkin & Sosnovskikh, 2013).
Development of Novel Fluorescent Reagents
In another application, derivatives of this compound are designed as novel fluorescent reagents for metal ions like Zn2+. These reagents exhibit significant changes in absorption and fluorescence spectra upon the addition of Zn2+, especially showing enhanced fluorescent intensity in the near-infrared region, making them useful in various spectroscopy applications (Lin, Feng, Yuan, & Tan, 2009).
Creation of Biocompatible Chemosensors
Additionally, compounds based on this compound have been explored as fluorescent chemosensors for pH. These chemosensors show significant changes in fluorescence intensity with pH variation, which can be utilized for distinguishing between normal cells and cancer cells due to the pH differences in their microenvironments (Dhawa et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-(5-bromopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXONJRGAIVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)









